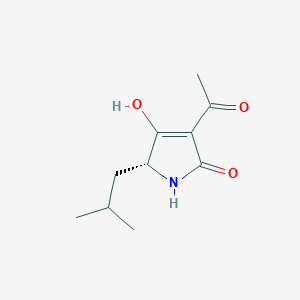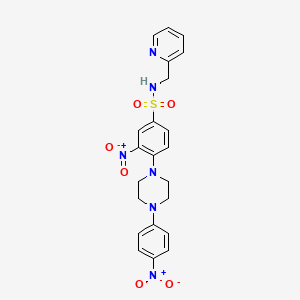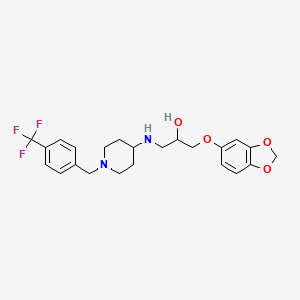
Mutanocyclin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mutanocyclin is a tetramic acid compound produced by certain strains of the bacterium Streptococcus mutans. This compound is part of a group of bioactive natural products known for their diverse biological activities, including antimicrobial and anti-inflammatory properties . This compound has been identified as a significant player in the microbial interactions within the oral microbiome, particularly in the context of dental caries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mutanocyclin is synthesized through a biosynthetic pathway encoded by the muc biosynthetic gene cluster in Streptococcus mutans . The pathway involves a hybrid polyketide synthase and nonribosomal peptide synthetase assembly line, which constructs the tetramic acid core structure . The key intermediate, M-307, undergoes a series of enzymatic transformations, including lactam bond formation and acetylation, to yield this compound .
Industrial Production Methods: Currently, this compound is primarily produced through microbial fermentation using Streptococcus mutans strains that harbor the muc biosynthetic gene cluster . The fermentation process involves culturing the bacteria in a suitable growth medium, followed by extraction and purification of the compound from the culture broth .
Chemical Reactions Analysis
Types of Reactions: Mutanocyclin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Substitution: Substitution reactions, particularly at the N-1 position of the tetramic acid core, can yield a variety of this compound analogs.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with potentially distinct biological activities .
Scientific Research Applications
Mutanocyclin has a wide range of scientific research applications:
Mechanism of Action
Mutanocyclin is part of a family of tetramic acid compounds, including reutericyclins A, B, and C . These compounds share a common tetramic acid core but differ in their fatty acid side chains at the N-1 position . Compared to reutericyclins, this compound exhibits more specific anti-inflammatory activity and less potent antimicrobial activity . Other similar compounds include tenuazonic acids, which are produced by fungi and have distinct biosynthetic mechanisms .
Comparison with Similar Compounds
- Reutericyclin A
- Reutericyclin B
- Reutericyclin C
- Tenuazonic Acid
Mutanocyclin’s unique combination of antimicrobial and anti-inflammatory properties, along with its specific biosynthetic pathway, distinguishes it from other tetramic acid compounds .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2R)-4-acetyl-3-hydroxy-2-(2-methylpropyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7,13H,4H2,1-3H3,(H,11,14)/t7-/m1/s1 |
InChI Key |
SHHAXAUQMPMPRV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=C(C(=O)N1)C(=O)C)O |
Canonical SMILES |
CC(C)CC1C(=C(C(=O)N1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate](/img/structure/B10861675.png)

![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)






